molecular formula C14H20O2 B12650292 3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene

3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene

Cat. No.: B12650292
M. Wt: 220.31 g/mol
InChI Key: DJTZJPVILBEASH-UHFFFAOYSA-N
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Description

3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene is an organic compound characterized by its unique structural features It contains a propene backbone substituted with a 3-iso-butoxy and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene typically involves the alkylation of 3-(4-methoxyphenyl)-1-propene with iso-butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iso-butoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the iso-butoxy or methoxy groups.

Scientific Research Applications

3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-propene: Lacks the iso-butoxy group, making it less hydrophobic.

    3-(3-Butoxy-4-methoxyphenyl)-1-propene: Similar structure but with a straight-chain butoxy group instead of an iso-butoxy group.

Uniqueness

3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene is unique due to the presence of the iso-butoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C14H20O2/c1-5-6-12-7-8-13(15-4)14(9-12)16-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3

InChI Key

DJTZJPVILBEASH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)CC=C)OC

Origin of Product

United States

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